1-(3-Ethoxy-4-(methylthio)phenyl)propan-2-one

Beschreibung

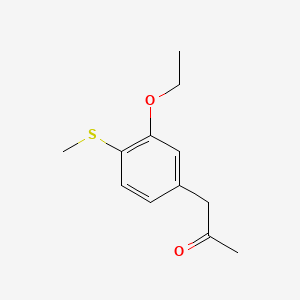

1-(3-Ethoxy-4-(methylthio)phenyl)propan-2-one is a substituted aryl ketone with a propan-2-one backbone attached to a phenyl ring bearing ethoxy (-OCH₂CH₃) and methylthio (-SCH₃) groups at positions 3 and 4, respectively. Its molecular formula is C₁₂H₁₆O₂S, with a molar mass of 224.32 g/mol.

Eigenschaften

Molekularformel |

C12H16O2S |

|---|---|

Molekulargewicht |

224.32 g/mol |

IUPAC-Name |

1-(3-ethoxy-4-methylsulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C12H16O2S/c1-4-14-11-8-10(7-9(2)13)5-6-12(11)15-3/h5-6,8H,4,7H2,1-3H3 |

InChI-Schlüssel |

RAPZGEQDPSQPJP-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=C(C=CC(=C1)CC(=O)C)SC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-(3-Ethoxy-4-(methylthio)phenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-ethoxy-4-(methylthio)benzaldehyde with a suitable ketone precursor under acidic or basic conditions. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including temperature control and the use of advanced purification techniques.

Analyse Chemischer Reaktionen

1-(3-Ethoxy-4-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Wissenschaftliche Forschungsanwendungen

1-(3-Ethoxy-4-(methylthio)phenyl)propan-2-one is an organic compound with a molecular weight of 258.76 g/mol. Its structure includes a chloro group, an ethoxy group, and a methylthio group attached to a phenyl ring, along with a propan-2-one backbone, giving it unique chemical properties and potential applications in chemistry and biology.

Scientific Research Applications

This compound is used as an intermediate in chemical synthesis. The compound's structure allows for diverse applications in synthetic chemistry and potential therapeutic uses. The combination of chloro, ethoxy, and methylthio groups provides a versatile platform for further chemical modifications.

Research indicates that 1-Chloro-1-(3-ethoxy-4-(methylthio)phenyl)propan-2-one may exhibit biological activity, particularly in enzyme inhibition and protein interactions. The presence of functional groups allows for potential interactions with biological molecules, which could modulate various biochemical pathways. Ongoing studies are exploring its therapeutic potential, including antimicrobial and anticancer activities.

Anticancer Activity

Research has demonstrated that this compound has anticancer activity.

Structural Analogs

Several compounds share structural similarities with 1-Chloro-1-(3-ethoxy-4-(methylthio)phenyl)propan-2-one:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Chloro-1-(4-ethoxy-2-(methylthio)phenyl)propan-2-one | Similar structure but different positioning of ethoxy and methylthio groups | Different biological activity profile |

| 1-Chloro-1-(4-ethoxy-3-(methylthio)phenyl)propan-2-ol | Contains an alcohol group instead of a ketone | Potentially different reactivity due to the hydroxyl group |

| 1-Chloro-3-(3-ethoxy-4-(methylthio)phenyl)propan-2-one | Variation in the position of functional groups | May exhibit distinct biological properties |

Wirkmechanismus

The mechanism of action of 1-(3-Ethoxy-4-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that can interact with cellular components. The ethoxy and methylthio groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound shares structural similarities with other aryl propan-2-one derivatives, differing in substituent type, position, and functional groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Aryl Propan-2-one Derivatives

Key Observations:

Structural Variations :

- Substituent Effects : Electron-donating groups (e.g., ethoxy, methylthio) vs. electron-withdrawing groups (e.g., trifluoromethyl, trifluoroethoxy) influence reactivity. Ethoxy enhances solubility in polar solvents, while trifluoromethyl groups increase metabolic stability .

- Positional Isomerism : The placement of methylthio at position 3 (C₁₀H₁₂OS, ) versus position 4 (C₁₀H₁₂OS, ) alters metabolic pathways and biological activity.

Pharmacological Relevance :

- The 4-methylthio derivative (1-[4-(methylthio)phenyl]propan-2-one) is a metabolite of 4-MTA, undergoing oxidative deamination and reduction to alcohols or carboxylic acids in humans .

- The trifluoromethyl analog is critical in synthesizing fenfluramine, an anti-epileptic drug, highlighting the role of fluorine in enhancing drug stability .

Synthetic Methods :

- Palladium-catalyzed C-O cross-coupling is employed for trifluoroethoxy-substituted derivatives , while hydrolysis and reductive amination are used for trifluoromethyl analogs .

Biologische Aktivität

1-(3-Ethoxy-4-(methylthio)phenyl)propan-2-one is an organic compound notable for its biological activity, particularly in the fields of pharmacology and medicinal chemistry. With a molecular formula of C12H16O2S and a molecular weight of 224.32 g/mol, this compound features a phenyl ring with ethoxy and methylthio substituents, which enhance its reactivity and binding affinity to various biological targets.

The biological activity of this compound involves several key mechanisms:

- Enzyme Interaction : The compound acts as a substrate for various enzymes, potentially influencing metabolic pathways.

- Electrophilic Properties : The presence of ethoxy and methylthio groups allows the compound to act as an electrophile, facilitating nucleophilic attacks by biomolecules, which enhances cellular uptake and distribution.

- Antimicrobial and Anticancer Activities : Ongoing studies suggest that the compound exhibits significant antimicrobial and anticancer properties, making it a subject of interest for therapeutic applications.

Comparative Analysis

To understand the uniqueness of this compound, comparisons with structurally similar compounds can be insightful. Below is a table summarizing these comparisons:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(3-Methoxy-4-(methylthio)phenyl)propan-2-one | Contains a methoxy group instead of an ethoxy group | Influences chemical reactivity and biological activity |

| 1-(3-Ethoxy-4-(methylsulfinyl)phenyl)propan-2-one | Features a methylsulfinyl group instead of a methylthio | Alters oxidation state and reactivity |

| 1-(3-Ethoxy-4-(methylthio)phenyl)ethanone | Contains an ethanone instead of propan-2-one | Changes the functional properties significantly |

Case Studies

Several studies have investigated the biological effects of this compound:

- Anticancer Activity : Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, in vitro assays showed significant inhibition of cell proliferation in breast carcinoma (MCF7), colon carcinoma (HT-29), and lung carcinoma (A549) cells. The mechanism involved apoptosis induction via caspase activation pathways .

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against several bacterial strains. In vitro tests indicated that it possesses strong inhibitory effects against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.

- Cell Adhesion Studies : In studies focusing on cellular adhesion, this compound was shown to modulate cell adhesion properties in endothelial cells, which could have implications for vascular health and disease .

Research Findings

Recent findings emphasize the importance of structural modifications in enhancing biological activity:

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the ethoxy and methylthio groups significantly affect the compound's reactivity and biological efficacy. For example, replacing the ethoxy group with a methoxy group resulted in altered binding affinities to target enzymes .

- Potential Therapeutic Applications : The ongoing research into this compound suggests that it could serve as a lead compound in drug development for treating cancer and bacterial infections due to its potent biological activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.